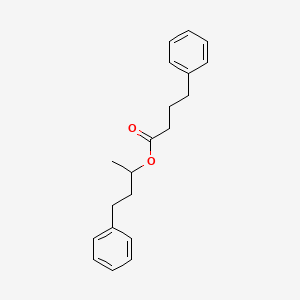
4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom, with a phenyl group attached to the fourth position and an aldehyde group at the fifth position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde typically involves the Mannich condensation reaction. This reaction includes the condensation of formaldehyde, an aromatic amine (such as aniline), and a phenolic compound (such as p-hydroxybenzaldehyde). The reaction is usually carried out in an acidic medium to facilitate the formation of the oxazine ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents and catalysts can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazine ring can be reduced to form tetrahydro-1,2-oxazines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: 4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carboxylic acid.
Reduction: Tetrahydro-4-phenyl-1,2-oxazine-5-carbaldehyde.
Substitution: 4-Nitrophenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde (nitration product).
Scientific Research Applications
4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3,4-Dihydro-2H-1,3-oxazine: Lacks the phenyl and aldehyde groups, making it less versatile in synthetic applications.
3-Phenyl-6-formyl-3,4-dihydro-2H-1,3-benzoxazine: Contains a benzene ring fused to the oxazine ring, offering different chemical properties and reactivity.
3,4-Dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-dione: Features a naphthalene ring, providing unique biological activities.
Uniqueness: 4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde stands out due to its combination of a phenyl group and an aldehyde group, which enhances its reactivity and makes it a valuable intermediate for further functionalization. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its significance in scientific research .
Properties
CAS No. |
86761-70-8 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c13-6-10-7-14-8-12-11(10)9-4-2-1-3-5-9/h1-6,12H,7-8H2 |
InChI Key |
YQNLZMFYGDLSTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(NCO1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


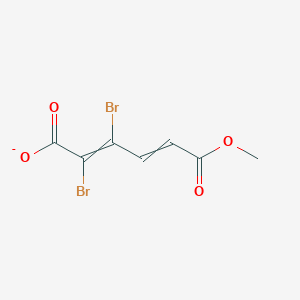

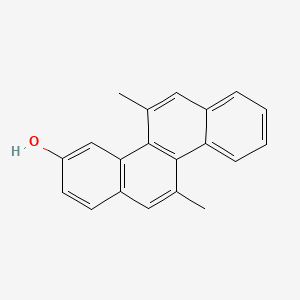
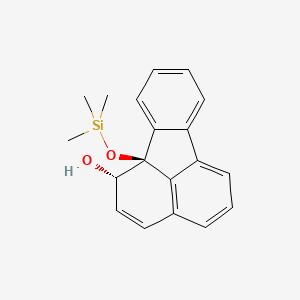
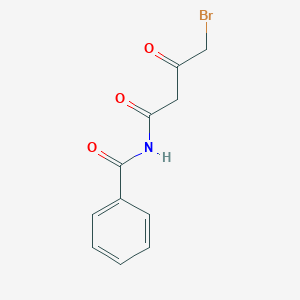
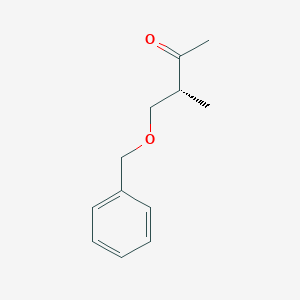
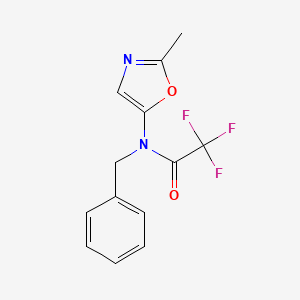
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)

![1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410683.png)
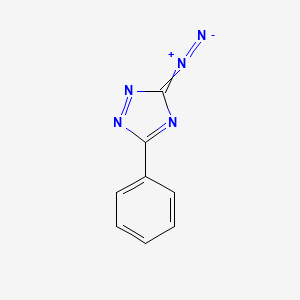
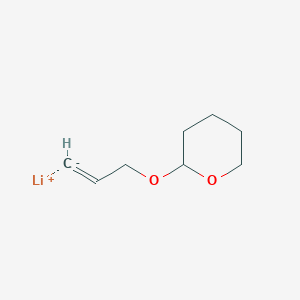
![2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14410706.png)
